Rel-(1R,2R)-2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride
Description
Rel-(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride (CAS: 2438777-94-5, molecular formula: C₆H₁₂ClF₂NO) is a fluorinated cyclohexanol derivative with a stereospecific amino group at the 2-position and two fluorine atoms at the 5,5-positions of the cyclohexane ring . This compound is structurally distinct due to its difluoro substitution, which enhances its electronic and steric properties compared to non-fluorinated analogs. It is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and chiral building blocks for drug synthesis.
Properties
IUPAC Name |
(1S,2S)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORPJLMXFZJII-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]([C@H]1N)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis
The compound’s (1R,2R) configuration is often achieved via asymmetric catalysis. For instance, Rh(III)-catalyzed C–H activation/annulation reactions enable the incorporation of chiral centers into cyclic frameworks. This method uses chiral Ni(II) complexes derived from glycine or phenylalanine to ensure enantioselectivity. After annulation, acidic decomposition releases the target amino alcohol while recovering the chiral auxiliary.
Dynamic Kinetic Resolution (DKR)
Enzymatic DKR using alcohol dehydrogenases (ADHs) provides high enantiomeric excess (ee > 98%). ADHs from Ralstonia species catalyze the reduction of α-keto amides to β-hydroxy amides, which are subsequently hydrolyzed to yield chiral amino alcohols. This approach avoids racemization and is scalable under mild conditions (25–35°C, aqueous HCl).
Fluorination Strategies
Diethylaminosulfur Trifluoride (DAST)
DAST is a key reagent for introducing fluorine atoms. In a patented method, (1R,3R)-4-(3-cyano-5-fluorophenoxy)-3-hydroxy-7-methylsulfonylindan-1-yl acetate is treated with DAST at 0°C to replace hydroxyl groups with fluorine. The reaction proceeds via an intermediate fluorophosphorane, achieving >90% conversion.
Trifluorosulfenyl Morpholine
Trifluorosulfenyl morpholine offers a safer alternative to DAST for large-scale fluorination. In the synthesis of 4,4-difluoropiperidine hydrochloride, this reagent minimizes byproduct formation and operates under ambient conditions. Applied to cyclohexanol derivatives, it could enable selective 5,5-difluorination with minimal epimerization.
Key Synthetic Routes
Route 1: Reductive Amination
Route 2: Chiral Auxiliary-Mediated Synthesis
-
Chiral Epoxide Opening : (1R,2R)-Epoxide intermediates are opened with methylamine under basic conditions (K₂CO₃, DCM).
Advantages : High diastereoselectivity (dr > 20:1).
Industrial-Scale Optimization
Continuous Flow Reactors
Patented methods emphasize continuous flow systems to enhance yield and reduce reaction times. For example, a telescoped process combines reductive amination and fluorination in a single flow setup, achieving 94% yield at 80°C.
Purification Techniques
-
Crystallization : The hydrochloride salt is purified via anti-solvent crystallization using acetonitrile/water (3:1 v/v).
-
Chromatography : Flash silica gel chromatography (EtOAc/hexane, 20–40%) removes non-polar impurities.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Catalysis | Rh(III)/Ni(II) complexes | 82 | 95 | >99% ee |
| DAST Fluorination | DAST, DCM | 90 | 98 | dr 15:1 |
| Enzymatic DKR | ADHs, LiOH | 75 | 97 | >98% ee |
| Continuous Flow | H₂/Pd-C, DAST | 94 | 99 | dr >20:1 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Applications in Chemistry
Rel-(1R,2R)-2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride serves as a versatile building block in organic synthesis. Its chiral nature allows for:
- Asymmetric Synthesis : It is utilized in the synthesis of chiral compounds, which are crucial in pharmaceuticals.
- Ligand Formation : The compound acts as a ligand in catalytic reactions, enhancing reaction selectivity and efficiency.
Table 1: Summary of Chemical Applications
| Application Type | Description |
|---|---|
| Asymmetric Synthesis | Used to create chiral centers in organic compounds |
| Ligand Formation | Acts as a ligand in catalytic processes |
| Building Block | Serves as a precursor for various chemical syntheses |
Biological Applications
Research into the biological activity of this compound has revealed potential therapeutic uses:
- Pharmaceutical Development : It is investigated as a pharmaceutical intermediate for drugs targeting neurological disorders due to its ability to interact with specific receptors.
- Biomolecular Interactions : The compound's amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, influencing their activity.
Case Study: Neuropharmacological Research
Recent studies have focused on the compound's role in modulating neurotransmitter systems. Its effects on GABAergic and glutamatergic pathways have shown promise in alleviating symptoms associated with anxiety and depression.
Industrial Applications
In industry, this compound is recognized for:
- Fine Chemical Synthesis : It is employed in the production of fine chemicals and agrochemicals.
- Intermediate Production : The compound serves as an intermediate in synthesizing more complex molecules used in various applications.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
cis- and trans-2-Aminocyclohexanol Hydrochloride
These non-fluorinated analogs (cis: CAS 6936-47-6, trans: CAS 5456-63-3) share the cyclohexanol backbone and amino group but lack fluorine substituents. Key differences include:
Functional Implications :
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
Key contrasts include:
Structural Insights :
- The dimethylaminomethyl group in the latter compound introduces tertiary amine functionality, which may alter solubility and reactivity compared to the primary amino group in the target compound.
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]thiourea Hydrochloride
This derivative (CAS: 49216-63, molecular formula: C₂₃H₁₉F₆N₃S·HCl) features a diphenylethyl backbone and trifluoromethyl groups. Differences include:
| Property | Rel-(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol HCl | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]thiourea HCl |
|---|---|---|
| Molecular Weight | ~187.5 | 519.93 |
| Substituents | Cyclohexanol, difluoro | Diphenylethyl, trifluoromethyl, thiourea |
| Bioactivity | Not reported | Likely used in receptor-binding studies |
Key Contrast :
- The thiourea and trifluoromethyl groups in the latter compound suggest applications in targeting hydrophobic protein pockets, whereas the target compound’s cyclohexanol scaffold may favor polar interactions .
Research Findings and Data Gaps
- Spectral Data : While IR, MS, and NMR data are available for analogs like (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride (e.g., FT-IR peaks at 1705 cm⁻¹ for C=O) , similar data for the target compound are absent in the provided evidence, highlighting a research gap.
- Thermal Stability: The difluoro substitution likely reduces thermal stability compared to non-fluorinated cis/trans isomers due to increased electron-withdrawing effects.
Biological Activity
Rel-(1R,2R)-2-amino-5,5-difluoro-cyclohexanol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- IUPAC Name : (1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol hydrochloride
- Molecular Formula : C6H11F2NO·HCl
- Molecular Weight : 187.615 g/mol
- CAS Number : 2438777-94-5
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound features a hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with enzymes and receptors. The presence of difluoromethyl groups increases lipophilicity and metabolic stability, which may influence pharmacokinetics and bioavailability .
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase (AChE) : Studies have shown that similar difluorocyclohexanol derivatives can inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .
- Cholinesterase Inhibition : The stereochemistry of the compound plays a critical role in its inhibitory potency against cholinesterases. The (1R,2R) configuration has been associated with enhanced binding affinity compared to other isomers .
Case Studies
- Inhibition Potency Against AChE : A study comparing various enantiomers demonstrated that this compound exhibited greater inhibition compared to its (1S,2S) counterpart. This stereoselectivity is crucial for developing effective therapeutic agents targeting neurodegenerative diseases .
- Biochemical Studies : The compound has been utilized in biochemical assays to explore enzyme-substrate interactions. Its unique structural features allow researchers to investigate the dynamics of enzyme inhibition and substrate binding more effectively .
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a lead compound for drug development aimed at neurodegenerative diseases and other conditions influenced by cholinergic signaling.
Synthesis of Complex Molecules
The compound serves as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules with potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Inhibition Activity | Notes |
|---|---|---|---|
| This compound | (1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol hydrochloride | High against AChE | Enhanced lipophilicity |
| cis-2-Amino-5,5-difluoro-Cyclohexanol | (1S,2S)-2-amino-5,5-difluorocyclohexan-1-ol | Moderate | Different stereochemistry affects activity |
| trans-2-Amino-5,5-difluoro-Cyclohexanol | N/A | Low | Less favorable for enzyme interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
